Tosifen

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

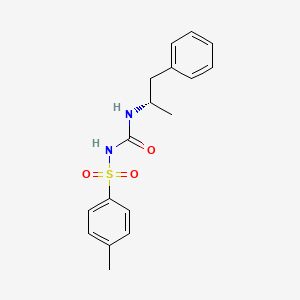

32295-18-4 |

|---|---|

Molecular Formula |

C17H20N2O3S |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

1-(4-methylphenyl)sulfonyl-3-[(2S)-1-phenylpropan-2-yl]urea |

InChI |

InChI=1S/C17H20N2O3S/c1-13-8-10-16(11-9-13)23(21,22)19-17(20)18-14(2)12-15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3,(H2,18,19,20)/t14-/m0/s1 |

InChI Key |

XILWEASNBDKGSA-AWEZNQCLSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC(C)CC2=CC=CC=C2 |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N[C@@H](C)CC2=CC=CC=C2 |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC(C)CC2=CC=CC=C2 |

Other CAS No. |

32295-18-4 |

Synonyms |

N-(2-phenylisopropyl)-N-p-toluenesulfonylurea Sch 11973 tosifen tosifen, (S)-isomer tosifen, (S)-isomer, (14)C6-labeled |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the In Vitro Mechanism of Action of Tamoxifen

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the molecular and cellular mechanisms of tamoxifen (B1202) as elucidated through in vitro studies. It covers its primary action as a selective estrogen receptor modulator (SERM), its effects on cell proliferation, cell cycle progression, and apoptosis, and its influence on key signaling pathways. This guide includes detailed experimental protocols, quantitative data summaries, and visualizations to facilitate a comprehensive understanding.

Core Mechanism: Estrogen Receptor Modulation

Tamoxifen's primary mechanism of action is its role as a selective estrogen receptor modulator (SERM). It exerts tissue-specific effects, acting as an antagonist in breast tissue while functioning as a partial agonist in other tissues like the endometrium and bone.[1][2]

In estrogen receptor-positive (ER+) breast cancer cells, tamoxifen competitively binds to the estrogen receptor (ERα and ERβ), preventing the binding of the natural ligand, 17β-estradiol.[1][3] This binding induces a conformational change in the ER that is distinct from the change induced by estradiol (B170435). Consequently, the tamoxifen-ER complex recruits co-repressor proteins instead of co-activator proteins to the estrogen response elements (EREs) on DNA. This action inhibits the transcription of estrogen-dependent genes that are crucial for cell proliferation, leading to a cytostatic effect.[1]

Caption: Agonist vs. Antagonist action on the Estrogen Receptor.

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound, such as tamoxifen, to compete with radiolabeled 17β-estradiol for binding to the estrogen receptor.[4]

Methodology:

-

Receptor Preparation: Prepare a cytosolic fraction containing estrogen receptors from rat uteri or use commercially available recombinant human ERα.[4][5]

-

Incubation: In assay tubes, combine the ER-containing cytosol, a single concentration of radiolabeled estradiol (e.g., ³H-17β-estradiol), and varying concentrations of tamoxifen (typically over a range of six orders of magnitude).[5] Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).

-

Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Separate the receptor-bound from unbound radioligand. A common method is using a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.[4]

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radioactivity against the logarithm of the tamoxifen concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of tamoxifen that inhibits 50% of the specific binding of the radiolabeled estradiol).[5]

Cellular Effects of Tamoxifen In Vitro

Tamoxifen's interaction with the ER and other cellular targets triggers several key anti-cancer effects, including the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis.

Inhibition of Cell Proliferation

Tamoxifen effectively inhibits the growth of ER+ breast cancer cell lines, most notably MCF-7. This effect is dose-dependent.[6][7] At lower concentrations, the effect is primarily cytostatic (inhibiting growth), while at higher concentrations, it becomes cytotoxic (inducing cell death).[8][9]

Data Summary: IC50 Values for Tamoxifen in Breast Cancer Cell Lines

| Cell Line | Estrogen Receptor Status | Tamoxifen IC50 | Incubation Time | Assay Method | Reference |

| MCF-7 | ER-positive | 4.506 µg/mL (~8.1 µM) | 24 hours | MTT Assay | [7] |

| MCF-7 | ER-positive | ~1 µM | 48 hours | Acridine Orange Staining | [9] |

| MCF-7 | ER-positive | 250 µM | 48 hours | MTT Assay | [8] |

Note: IC50 values can vary significantly based on experimental conditions, including cell density, serum concentration, and the specific viability assay used.

Experimental Protocol: Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Plate breast cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of tamoxifen concentrations (and a vehicle control, like DMSO or ethanol) for a specified period (e.g., 24, 48, or 72 hours).[7][8]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 1-4 hours to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan (B1609692) crystals.[7]

-

Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the tamoxifen concentration to determine the IC50.

Induction of Cell Cycle Arrest

Tamoxifen can block the progression of the cell cycle, primarily by causing cells to accumulate in the G0/G1 and G2/M phases.[6][10] This arrest prevents the cells from entering the S (synthesis) phase, thereby halting DNA replication and cell division.

Data Summary: Effect of Tamoxifen on MCF-7 Cell Cycle Distribution

| Treatment (24h) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | Reference |

| Control (0 µM) | Not specified | Not specified | Not specified | [6] |

| Tamoxifen (µM) | Increased | Decreased | Increased | [6] |

A 2017 study reported that with increasing concentrations of tamoxifen, the number of MCF-7 cells in the G0/G1 and G2/M phases increased, while the number of cells in the S phase decreased.[6]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This technique measures the DNA content of individual cells to determine their position in the cell cycle.

Methodology:

-

Cell Culture and Treatment: Plate and treat cells with tamoxifen as described for the proliferation assay.

-

Harvesting: Collect both adherent and floating cells. Wash with Phosphate-Buffered Saline (PBS).

-

Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol (B145695) and incubating overnight at 4°C. This permeabilizes the cells. [6]4. Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-intercalating fluorescent dye, such as Propidium Iodide (PI), and RNase A (to prevent staining of double-stranded RNA). Incubate in the dark. [6]5. Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

-

Data Analysis: Generate a histogram of fluorescence intensity. Cells in G0/G1 will have a 2n DNA content, cells in G2/M will have a 4n DNA content, and cells in the S phase will have a DNA content between 2n and 4n. Software is used to quantify the percentage of cells in each phase.

Induction of Apoptosis

Beyond arresting growth, tamoxifen can actively induce programmed cell death, or apoptosis, in breast cancer cells. [11][12]This is a critical component of its cytotoxic activity. The apoptotic cascade can be initiated through various ER-dependent and independent pathways.

Key Markers of Tamoxifen-Induced Apoptosis:

-

Caspase Activation: Tamoxifen activates key executioner caspases, such as caspase-3, -8, and -9. [13]* Mitochondrial Pathway: It can alter the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, favoring apoptosis. [6]This leads to increased mitochondrial membrane permeability, the release of cytochrome c into the cytoplasm, and a decrease in ATP production. [6][7]* ROS Production: Tamoxifen treatment can increase the levels of reactive oxygen species (ROS), which can induce mitochondrial damage and trigger apoptosis. [6] Data Summary: Apoptosis Induction in MCF-7 Cells

| Treatment | Parameter | Result | Reference |

| Tamoxifen (0-4 µM, 48h) | % Apoptotic Cells (Annexin V) | Significant, dose-dependent increase | [6] |

| Tamoxifen (250 µM, 48h) | % Late Apoptotic Cells (Annexin V/PI) | Increased from 0.045% (control) to 45.7% | [8] |

| Tamoxifen (100 µg/mL, 24h) | Cytochrome c Release | Increased intensity (64.8% of positive control) | [7] |

Signaling Pathways Modulated by Tamoxifen

While the ER pathway is central, tamoxifen's effects are pleiotropic, involving the modulation of multiple signaling pathways.

ER-Independent Signaling

Caption: Tamoxifen-induced intrinsic apoptosis signaling pathway.

Alteration of Gene Expression

Beyond canonical estrogen-responsive genes, tamoxifen and its more potent metabolite, 4-hydroxytamoxifen (B85900) (4OH-tamoxifen), alter a wide array of genes. [14]In vitro studies using microarray or RNA-Seq on cells treated over time reveal changes in pathways related to:

-

Estrogen metabolism

-

Nuclear receptor signaling

-

Interferon signaling

-

NRF2-related oxidative stress response [15] These widespread changes in the transcriptome underlie the development of both the therapeutic response and, eventually, acquired resistance. [16]

Summary

In vitro studies have been instrumental in dissecting the complex mechanism of action of tamoxifen. Its primary role as a competitive antagonist at the estrogen receptor in breast cancer cells initiates a cascade of events, including the inhibition of proliferation and cell cycle arrest. Furthermore, tamoxifen leverages ER-independent pathways to induce oxidative stress and trigger apoptosis. This multifaceted mechanism, involving the modulation of numerous signaling pathways and extensive reprogramming of gene expression, underscores its enduring efficacy in the treatment of ER-positive breast cancer.

References

- 1. droracle.ai [droracle.ai]

- 2. swolverine.com [swolverine.com]

- 3. researchgate.net [researchgate.net]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. oaepublish.com [oaepublish.com]

- 8. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]

- 10. Cell-cycle arrest, micronucleus formation, and cell death in growth inhibition of MCF-7 breast cancer cells by tamoxifen and cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro investigations on the toxicity and cell death induced by tamoxifen on two non-breast cancer cell types - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sensitivity Evaluation of Two Human Breast Cancer Cell Lines to Tamoxifen through Apoptosis Induction [scirp.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Simulation with cells in vitro of tamoxifen treatment in premenopausal breast cancer patients with different CYP2D6 genotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Time resolved gene expression analysis during tamoxifen adaption of MCF-7 cells identifies long non-coding RNAs with prognostic impact - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Differential Gene Expression in Tamoxifen-Resistant Breast Cancer Cells Revealed by a New Analytical Model of RNA-Seq Data | PLOS One [journals.plos.org]

tamoxifen signaling pathway analysis in cancer cells

An In-depth Technical Guide to Tamoxifen (B1202) Signaling Pathway Analysis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tamoxifen, a selective estrogen receptor modulator (SERM), has been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer for decades. Its efficacy is primarily attributed to its competitive antagonism of the estrogen receptor, leading to the inhibition of estrogen-dependent tumor growth. However, the signaling pathways influenced by tamoxifen are complex and multifaceted, and the development of resistance remains a significant clinical challenge. This technical guide provides an in-depth analysis of the core tamoxifen signaling pathways in cancer cells, detailed experimental protocols for their investigation, and a summary of quantitative data to aid in research and drug development.

Core Tamoxifen Signaling Pathways

Tamoxifen's mechanism of action is centered on its interaction with the estrogen receptor. In ER+ breast cancer cells, estradiol (B170435) (E2) binds to the estrogen receptor, leading to a conformational change, dimerization, and subsequent binding to estrogen response elements (EREs) in the DNA. This complex then recruits co-activators, initiating the transcription of genes involved in cell proliferation and survival.

Tamoxifen, and its active metabolite 4-hydroxytamoxifen (B85900) (4-OHT), competitively binds to the estrogen receptor. This binding induces a different conformational change that promotes the recruitment of co-repressors instead of co-activators. This action blocks the transcription of estrogen-dependent genes, leading to G1 cell cycle arrest and apoptosis.

However, the signaling landscape is more intricate. Tamoxifen can also exhibit estrogenic (agonist) effects in other tissues, such as the endometrium and bone. Furthermore, cancer cells can develop resistance to tamoxifen through various mechanisms, including the upregulation of alternative growth factor signaling pathways, such as the HER2 and EGFR pathways, which can cross-talk with the ER pathway and promote proliferation even in the presence of tamoxifen.

Canonical Estrogen Receptor Signaling

Tamoxifen's Antagonistic Action

Mechanisms of Tamoxifen Resistance

The development of resistance to tamoxifen is a major clinical obstacle. Several mechanisms contribute to this phenomenon, often involving the activation of alternative signaling pathways that can bypass the ER blockade.

-

ER Pathway Alterations: Mutations in the ESR1 gene, which encodes ERα, can lead to a constitutively active receptor that no longer requires estrogen for its function.

-

Growth Factor Receptor Pathway Upregulation: Increased signaling through pathways such as HER2, EGFR, and FGFR can lead to the phosphorylation and activation of ER, even in the presence of tamoxifen. This "crosstalk" renders the anti-estrogen therapy ineffective.

-

Altered Metabolism of Tamoxifen: The conversion of tamoxifen to its more active metabolites, 4-hydroxytamoxifen and endoxifen, is primarily carried out by the cytochrome P450 enzyme CYP2D6. Genetic variations in CYP2D6 can lead to reduced tamoxifen efficacy.

Quantitative Data on Tamoxifen's Effects

The following tables summarize key quantitative data related to the effects of tamoxifen on ER+ breast cancer cell lines.

Table 1: IC50 Values of 4-Hydroxytamoxifen (4-OHT) in ER+ Breast Cancer Cell Lines

| Cell Line | IC50 (nM) |

| MCF-7 | 5 - 10 |

| T-47D | 8 - 15 |

| ZR-75-1 | 10 - 20 |

Table 2: Effect of 4-OHT on Estrogen-Responsive Gene Expression in MCF-7 Cells (24h treatment)

| Gene | Fold Change (vs. E2-treated) |

| pS2 (TFF1) | -10 to -20 |

| GREB1 | -8 to -15 |

| c-Myc | -3 to -5 |

Table 3: Effect of 4-OHT on Cell Cycle Distribution in MCF-7 Cells (48h treatment)

| Cell Cycle Phase | % of Cells (Control) | % of Cells (1 µM 4-OHT) |

| G1 | 55% | 75% |

| S | 30% | 15% |

| G2/M | 15% | 10% |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of tamoxifen on cancer cells.

Materials:

-

ER+ breast cancer cells (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phenol (B47542) red-free medium

-

4-Hydroxytamoxifen (4-OHT)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in complete growth medium and incubate for 24 hours.

-

Wash cells with PBS and replace the medium with phenol red-free medium containing varying concentrations of 4-OHT (e.g., 0.01 nM to 10 µM). Include a vehicle control (e.g., ethanol).

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blotting for Protein Expression Analysis

This protocol is used to analyze changes in the expression and phosphorylation status of key proteins in the tamoxifen signaling pathway.

Materials:

-

Treated and untreated cell lysates

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ERα, anti-p-ERα, anti-Akt, anti-p-Akt, anti-MAPK, anti-p-MAPK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells and quantify protein concentration using the BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add chemiluminescent substrate and visualize protein bands using an imaging system.

-

Quantify band intensity and normalize to a loading control (e.g., β-actin).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to measure changes in the mRNA levels of estrogen-responsive genes.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers (e.g., for pS2, GREB1, c-Myc, and a housekeeping gene like GAPDH)

-

qRT-PCR instrument

Procedure:

-

Extract total RNA from treated and untreated cells.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the extracted RNA.

-

Perform qRT-PCR using gene-specific primers and a qPCR master mix.

-

Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene.

Conclusion

A thorough understanding of the tamoxifen signaling pathway is crucial for optimizing its therapeutic use and overcoming resistance. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the intricate molecular mechanisms underlying tamoxifen's action in cancer cells. By elucidating the complexities of ER signaling and the pathways that contribute to resistance, new therapeutic strategies can be developed to improve outcomes for patients with ER+ breast cancer.

The Cellular Effects of Tamoxifen on Gene Expression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamoxifen (B1202), a selective estrogen receptor modulator (SERM), has been a cornerstone in the treatment and prevention of estrogen receptor (ER)-positive breast cancer for decades.[1][2][3] Its therapeutic efficacy stems from its ability to competitively bind to the estrogen receptor, thereby modulating the expression of estrogen-responsive genes.[3][4] However, the molecular effects of tamoxifen are complex, exhibiting both estrogen antagonist and agonist properties depending on the target tissue and the specific gene.[1][2][3] This guide provides a comprehensive technical overview of the cellular effects of tamoxifen on gene expression, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways involved.

Core Mechanism of Action

Tamoxifen's primary mechanism of action involves its competitive binding to the estrogen receptor alpha (ERα), and to a lesser extent ERβ.[1][3] This binding event induces a conformational change in the receptor.[3] In breast tissue, the tamoxifen-ER complex recruits corepressors to the promoter regions of estrogen-responsive genes, which blocks their transcription and inhibits the proliferative effects of estrogen.[2] Conversely, in other tissues like the endometrium and bone, the same complex can recruit coactivators, leading to estrogen-like (agonist) effects.[2] This tissue-specific duality is a hallmark of SERMs.[1][3]

The transcriptional activity of the tamoxifen-ER complex is mediated through two activation functions (AFs) within the receptor: the ligand-independent AF-1 and the ligand-dependent AF-2.[5] Tamoxifen's antagonist effects are primarily due to the inhibition of AF-2 activity, while its partial agonist effects are mediated through the AF-1 domain.[1][5]

Tamoxifen-Modulated Gene Expression: A Quantitative Overview

Tamoxifen treatment leads to significant alterations in the transcriptome of ER-positive breast cancer cells. These changes encompass a wide range of cellular processes, including cell cycle regulation, apoptosis, signal transduction, and metabolism. The following tables summarize quantitative data on gene expression changes induced by tamoxifen from various studies.

| Table 1: Genes Downregulated by Tamoxifen in MCF-7 Breast Cancer Cells | ||

| Gene | Function | Fold Change (Illustrative) |

| Cyclin D1 (CCND1) | Cell cycle progression | -2.5 |

| Progesterone Receptor (PGR) | Hormone signaling | -3.0 |

| BCL-2 | Anti-apoptotic | -2.0 |

| IGF-1 | Growth factor signaling | -1.8 |

| c-MYC | Transcription factor, proliferation | -2.2 |

| TFF1 (pS2) | Estrogen-responsive gene | -4.0 |

| GREB1 | Estrogen-responsive gene | -3.5 |

| Table 2: Genes Upregulated by Tamoxifen in MCF-7 Breast Cancer Cells | ||

| Gene | Function | Fold Change (Illustrative) |

| YWHAZ (14-3-3ζ) | Signal transduction, cell cycle | +2.0 |

| SOCS1 | Inhibitor of JAK/STAT signaling | +1.7 |

| PKIA | PKA inhibitor | +1.5 |

| IEX-1 | Growth inhibitory | +1.9 |

| Bak1 | Pro-apoptotic | +2.1 |

| PUMA | Pro-apoptotic | +1.8 |

Note: The fold changes presented are illustrative and can vary depending on the experimental conditions, such as tamoxifen concentration and treatment duration.

Signaling Pathways Modulated by Tamoxifen

Tamoxifen's influence on gene expression is orchestrated through its modulation of several key signaling pathways. The primary pathway affected is the estrogen receptor signaling pathway. However, crosstalk with other pathways, particularly those involved in cell growth and survival, is crucial in determining the ultimate cellular response and the development of resistance.

Estrogen Receptor Signaling Pathway

The canonical estrogen receptor signaling pathway is the principal target of tamoxifen. In ER-positive breast cancer cells, estradiol (B170435) (E2) binding to ERα leads to the transcription of genes that promote cell proliferation. Tamoxifen competitively inhibits this process.

References

The Preclinical Pharmacodynamics of Tamoxifen: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of tamoxifen (B1202), a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer. This document details its mechanism of action, key signaling pathways, and established experimental protocols for its preclinical evaluation, with a focus on quantitative data and reproducible methodologies.

Core Mechanism of Action

Tamoxifen's primary mechanism of action is the competitive inhibition of estrogen binding to the estrogen receptor (ER), particularly ERα.[1][2] In ER+ breast cancer cells, estradiol (B170435) binding to ERα induces a conformational change in the receptor, leading to its dimerization, nuclear translocation, and binding to estrogen response elements (EREs) in the promoter regions of target genes. This process recruits co-activators and initiates the transcription of genes involved in cell proliferation and survival.[3]

Tamoxifen, acting as an antagonist in breast tissue, also binds to ERα. However, this binding induces a different conformational change that promotes the recruitment of co-repressors instead of co-activators.[1] This tamoxifen-ERα complex can still bind to EREs, but it fails to initiate gene transcription, thereby blocking the proliferative signals of estrogen and leading to cell cycle arrest and apoptosis.[4][5]

Beyond its classical genomic pathway, tamoxifen's pharmacodynamics are also influenced by its active metabolites and its interactions with other signaling pathways.

Key Signaling Pathways Modulated by Tamoxifen

The pharmacodynamic effects of tamoxifen are not solely dependent on its direct interaction with the canonical ER signaling pathway. Crosstalk with other major signaling cascades plays a crucial role in both its therapeutic efficacy and the development of resistance.

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical downstream effector of ER signaling and is frequently hyperactivated in breast cancer. Tamoxifen can inhibit this pathway by blocking the estrogen-mediated activation of PI3K. However, preclinical studies have also shown that tamoxifen itself can, under certain conditions, activate the PI3K/AKT pathway, particularly in the uterus, which may contribute to its uterotrophic side effects.[6] The interplay between tamoxifen and the PI3K/AKT pathway is a key area of investigation in understanding both its anti-cancer effects and its potential for inducing secondary malignancies.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Cross-talk between the ER and MAPK/ERK pathways is well-established. Growth factor receptors can activate the MAPK/ERK pathway, which in turn can phosphorylate and activate ERα independently of estrogen, a mechanism implicated in tamoxifen resistance.[1][7] Conversely, tamoxifen has been shown to modulate MAPK/ERK signaling, although the effects can be cell-type and context-dependent.[8]

G Protein-Coupled Estrogen Receptor (GPER) Signaling

Tamoxifen can also exert effects through the G protein-coupled estrogen receptor (GPER), a membrane-associated estrogen receptor.[9] Activation of GPER by tamoxifen can trigger rapid, non-genomic signaling cascades, including the activation of MAPK/ERK and PI3K/AKT pathways, and mobilization of intracellular calcium.[4][9] GPER-mediated signaling is implicated in both the therapeutic and adverse effects of tamoxifen, as well as in the development of tamoxifen resistance.[10][11]

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data from preclinical studies of tamoxifen.

Table 1: In Vitro IC50 Values of Tamoxifen and its Metabolites in Breast Cancer Cell Lines

| Compound | Cell Line | ER Status | IC50 (µM) | Incubation Time (h) | Citation(s) |

| Tamoxifen | MCF-7 | ER+ | 4.506 (µg/mL) | 24 | [12] |

| Tamoxifen | MCF-7 | ER+ | 10.045 | 72 | [6] |

| Tamoxifen | MDA-MB-231 | ER- | 21.8 | 72 | [2] |

| 4-Hydroxytamoxifen (B85900) | MCF-7 | ER+ | 19.35 | 24 | [13] |

| 4-Hydroxytamoxifen | MCF-7 | ER+ | 21.42 | 48 | [13] |

| 4-Hydroxytamoxifen | MCF-7 | ER+ | 27 | 96 | [14] |

| 4-Hydroxytamoxifen | MDA-MB-231 | ER- | 18 | 96 | [14] |

| Endoxifen (B1662132) | MCF-7 | ER+ | ~0.01 | Not Specified | [15] |

Table 2: In Vivo Dose-Response of Tamoxifen in Xenograft Models

| Mouse Model | Tumor Type | Tamoxifen Dose | Route | Treatment Duration | Outcome | Citation(s) |

| Nude Mice | MCF-7 Xenograft | 125 µ g/day | Oral gavage | Not Specified | Minimal effect on tumor growth (sub-therapeutic dose) | [16] |

| Nude Mice | MCF-7 Xenograft | 500 µ g/day | Oral gavage | 40 days | Tumor growth stimulation (in tamoxifen-stimulated model) | [16] |

| Nude Mice | MCF-7 Xenograft | 5 mg/kg/day | Intraperitoneal | Not specified | Inhibition of tumor growth | [17] |

| BALB/c Mice | 4T1 (ER-) | 5 µg/mL in vitro | N/A | N/A | Significant inhibition of cell proliferation | [18] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the preclinical pharmacodynamics of tamoxifen.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of tamoxifen on breast cancer cell lines.[19][20]

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Tamoxifen (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of tamoxifen in culture medium.

-

Remove the medium from the wells and add 100 µL of the tamoxifen dilutions. Include a vehicle control (medium with DMSO).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Estrogen Receptor Competitive Binding Assay

This protocol describes a competitive binding assay to determine the affinity of tamoxifen and its metabolites for the estrogen receptor, adapted from established methods.[21]

Materials:

-

Rat uterine cytosol (as a source of ER)

-

[3H]-Estradiol (radiolabeled ligand)

-

Unlabeled tamoxifen or its metabolites

-

Assay buffer (e.g., Tris-EDTA buffer)

-

Hydroxylapatite slurry

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare rat uterine cytosol according to standard protocols.

-

In a series of tubes, add a fixed concentration of [3H]-Estradiol and increasing concentrations of unlabeled tamoxifen or its metabolites.

-

Include tubes for total binding (only [3H]-Estradiol) and non-specific binding ( [3H]-Estradiol plus a high concentration of unlabeled estradiol).

-

Add the uterine cytosol to each tube and incubate to allow binding to reach equilibrium.

-

Add hydroxylapatite slurry to each tube to separate bound from free radioligand.

-

Wash the hydroxylapatite pellets to remove unbound [3H]-Estradiol.

-

Resuspend the pellets in ethanol (B145695) and transfer to scintillation vials with scintillation fluid.

-

Measure the radioactivity in a scintillation counter.

-

Calculate the specific binding at each concentration of the competitor and determine the IC50 value.

In Vivo Xenograft Mouse Model

This protocol outlines the establishment and treatment of a breast cancer xenograft model in mice to evaluate the in vivo efficacy of tamoxifen.[22][23]

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Breast cancer cells (e.g., MCF-7)

-

Matrigel

-

Tamoxifen solution for injection (e.g., dissolved in corn oil)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of breast cancer cells and Matrigel into the flank of the mice.

-

For ER+ tumors like MCF-7, an estrogen pellet may need to be implanted to support initial tumor growth.

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer tamoxifen to the treatment group via the desired route (e.g., intraperitoneal injection or oral gavage) at the specified dose and schedule. The control group receives the vehicle.

-

Measure tumor volume with calipers regularly (e.g., twice a week).

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, gene expression).

Apoptosis Assay (Annexin V Staining)

This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to detect and quantify apoptosis in tamoxifen-treated cells by flow cytometry.[24]

Materials:

-

Breast cancer cells

-

Tamoxifen

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with tamoxifen for the desired time.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis for Signaling Pathway Proteins

This protocol details the detection of key proteins and their phosphorylation status in signaling pathways like PI3K/AKT and MAPK/ERK following tamoxifen treatment.[2][13][16]

Materials:

-

Treated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse tamoxifen-treated cells and determine protein concentration.

-

Separate protein lysates by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities to determine the relative levels of phosphorylated and total proteins.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for measuring changes in the expression of target genes in response to tamoxifen treatment.[5][25]

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qRT-PCR master mix (e.g., SYBR Green)

-

Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

-

qRT-PCR instrument

Procedure:

-

Extract total RNA from tamoxifen-treated and control cells.

-

Synthesize cDNA from the RNA.

-

Perform qRT-PCR using primers for the genes of interest and a housekeeping gene for normalization.

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression.

Pharmacodynamics of Tamoxifen Metabolites

Tamoxifen is a prodrug that is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4, into several active metabolites.[26] The two most important active metabolites are 4-hydroxytamoxifen (4-OHT) and N-desmethyl-4-hydroxytamoxifen (endoxifen). Both 4-OHT and endoxifen have a significantly higher binding affinity for the ER (approximately 100-fold greater than tamoxifen) and are more potent in suppressing estrogen-dependent cell proliferation.[15][17] Therefore, the pharmacodynamic effects of tamoxifen in vivo are largely mediated by these active metabolites. Preclinical studies should consider the differential activity of these metabolites.

Conclusion

The preclinical pharmacodynamics of tamoxifen are complex, involving competitive antagonism at the estrogen receptor, modulation of multiple intracellular signaling pathways, and the activity of its potent metabolites. A thorough understanding of these mechanisms is essential for the continued development of endocrine therapies and for overcoming the challenge of tamoxifen resistance. The experimental protocols detailed in this guide provide a framework for the robust preclinical evaluation of tamoxifen and novel SERMs, facilitating the translation of promising findings from the laboratory to the clinic.

References

- 1. Hyperactivation of MAPK Induces Tamoxifen Resistance in SPRED2-Deficient ERα-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing [frontiersin.org]

- 4. GPER promotes tamoxifen-resistance in ER+ breast cancer cells by reduced Bim proteins through MAPK/Erk-TRIM2 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Time resolved gene expression analysis during tamoxifen adaption of MCF-7 cells identifies long non-coding RNAs with prognostic impact - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SABCS 2021: Tamoxifen may boost PI3K signalling to increase uterine cancer risk in patients with breast cancer - ecancer [ecancer.org]

- 7. MAPK signaling mediates tamoxifen resistance in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Frontiers | Continuous Exposure of Breast Cancer Cells to Tamoxifen Upregulates GPER-1 and Increases Cell Proliferation [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. ERK/MAPK regulates ERRγ expression, transcriptional activity and receptor-mediated tamoxifen resistance in ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tamoxifen Inhibits ER-negative Breast Cancer Cell Invasion and Metastasis by Accelerating Twist1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Response of Mouse Breast Cancer Cells to Anastrozole, Tamoxifen, and the Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 21. HOXA5 confers tamoxifen resistance via the PI3K/AKT signaling pathway in ER-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Role of PKC-ERK signaling in tamoxifen-induced apoptosis and tamoxifen resistance in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. kumc.edu [kumc.edu]

- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Quantitative Assessment of PALB2 and BRIP1 Genes Expression in the Breast Cancer Cell Line under the Influence of Tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Quantitative (q)PCR and Differential Expression Analysis [protocols.io]

Unveiling the Molecular Blueprint: A Technical Guide to the Crystal Structure Analysis of Tamoxifen and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of tamoxifen (B1202) and its analogues. Tamoxifen, a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment of estrogen receptor-positive breast cancer. Understanding its three-dimensional structure and that of its derivatives at the atomic level is paramount for elucidating its mechanism of action, deciphering structure-activity relationships (SAR), and designing novel, more effective therapeutic agents. This guide delves into the crystallographic data, experimental protocols for structure determination, and the intricate signaling pathways influenced by these compounds.

The Critical Role of Crystal Structure in Tamoxifen's Function

The biological activity of tamoxifen and its analogues is intrinsically linked to their molecular geometry. As a SERM, tamoxifen exhibits tissue-specific estrogenic and antiestrogenic effects. This duality is governed by how the molecule binds to the estrogen receptor (ER) and the subsequent conformational changes it induces in the receptor protein. X-ray crystallography has been instrumental in revealing the precise binding modes of tamoxifen and its metabolites, such as the highly active 4-hydroxytamoxifen, within the ligand-binding domain of the estrogen receptor.

These structural studies have highlighted the critical importance of the alkylaminoethoxy side chain and the overall triphenylethylene (B188826) scaffold in mediating the antagonistic effects in breast tissue. The orientation of the phenyl rings and the positioning of key functional groups, such as the hydroxyl group in 4-hydroxytamoxifen, are crucial for high-affinity binding and the recruitment of co-repressor proteins that ultimately inhibit tumor growth.

Comparative Crystallographic Data of Tamoxifen and Key Analogues

The following tables summarize the key crystallographic parameters for tamoxifen citrate (B86180) and several of its influential analogues. This quantitative data allows for a direct comparison of their solid-state structures, providing insights into how subtle molecular modifications can influence crystal packing and intermolecular interactions.

Table 1: Unit Cell Parameters of Tamoxifen Citrate and its Analogues

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| Tamoxifen Citrate (Form B) | Monoclinic | P2₁/c | 15.998 | 21.964 | 8.624 | 90 | 96.28 | 90 | [1](--INVALID-LINK--) |

| 4-Hydroxytamoxifen (in complex with ERα) | Orthorhombic | P2₁2₁2₁ | 55.40 | 65.20 | 85.10 | 90 | 90 | 90 | --INVALID-LINK-- |

| 2-Hydroxytamoxifen | Data not available in direct search results; refer to J. Med. Chem. 1985, 28, 1497-503 | ||||||||

| 3-Hydroxytamoxifen | Data not available in direct search results; refer to J. Med. Chem. 1985, 28, 1497-503 | ||||||||

| 2-Methyl-4-hydroxytamoxifen (B1230176) | Data not available in direct search results; refer to J. Med. Chem. 1985, 28, 1497-503 |

Note: The crystallographic data for 2-hydroxy-, 3-hydroxy-, and 2-methyl-4-hydroxytamoxifen are reported in the cited literature but were not available in a direct queryable format. Researchers are encouraged to consult the original publication for detailed structural parameters.

Experimental Protocol: Single-Crystal X-ray Diffraction of Small Molecules

The determination of the crystal structure of tamoxifen and its analogues is primarily achieved through single-crystal X-ray diffraction. The following is a detailed, step-by-step protocol outlining the key stages of this experimental process.

3.1. Crystal Growth

-

Purification: The compound of interest must be of high purity (>98%) to facilitate the growth of well-ordered single crystals. Standard purification techniques such as recrystallization or chromatography are employed.

-

Solvent Selection: A systematic screening of solvents and solvent mixtures is performed to identify conditions under which the compound is sparingly soluble.

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, leading to crystal formation.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the concentrated compound solution is equilibrated against a larger reservoir of a precipitant solution in a sealed chamber. The gradual diffusion of the precipitant vapor into the drop induces crystallization.

-

Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility of the compound and promoting crystal growth.

-

3.2. Crystal Mounting and Data Collection

-

Crystal Selection: A suitable single crystal, typically 0.1-0.3 mm in size, with well-defined faces and free of visible defects, is selected under a microscope.

-

Mounting: The selected crystal is carefully mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) and a cryo-loop or a glass fiber.

-

Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer for crystal rotation, and a detector (e.g., CCD or CMOS).

-

Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. A series of X-ray diffraction images are collected as the crystal is rotated through a range of angles.

3.3. Structure Solution and Refinement

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.

-

Structure Solution: Initial phases for the structure factors are determined using direct methods or Patterson methods, which generate an initial electron density map.

-

Model Building: An initial atomic model is built into the electron density map, identifying the positions of the atoms in the asymmetric unit.

-

Structure Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental diffraction data using least-squares methods. This iterative process minimizes the difference between the observed and calculated structure factors.

-

Validation: The final crystal structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) to ensure its quality and accuracy. The final atomic coordinates are typically deposited in a crystallographic database.

Visualizing Key Processes and Pathways

4.1. Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the logical flow of the experimental process for determining the crystal structure of a small molecule like tamoxifen.

References

Tamoxifen's Binding Affinity to Estrogen Receptors Alpha and Beta: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamoxifen (B1202), a first-generation Selective Estrogen Receptor Modulator (SERM), has been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer for decades. Its therapeutic efficacy is rooted in its ability to competitively bind to estrogen receptors, thereby modulating the transcription of estrogen-responsive genes. The biological effects of tamoxifen are primarily mediated through its interaction with the two main estrogen receptor subtypes, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).

This technical guide provides a comprehensive overview of the binding affinity of tamoxifen and its active metabolites, 4-hydroxytamoxifen (B85900) and endoxifen (B1662132), to ERα and ERβ. It delves into the quantitative aspects of these interactions, details the experimental protocols used to determine binding affinities, and illustrates the downstream signaling pathways, offering a critical resource for researchers and professionals in the field of oncology and drug development.

Part 1: Quantitative Analysis of Binding Affinity

The affinity of a ligand for its receptor is a critical determinant of its biological activity. For tamoxifen and its metabolites, this is typically quantified using metrics such as the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50). It is important to note that tamoxifen itself is a prodrug, with its metabolites, 4-hydroxytamoxifen (4-OHT) and endoxifen, exhibiting significantly higher binding affinities for the estrogen receptors.[1]

Key Binding Affinity Metrics:

-

Ki (Inhibition Constant): Represents the concentration of a competing ligand that will bind to half of the binding sites at equilibrium in the absence of the primary ligand. A lower Ki value indicates a higher binding affinity.

-

Kd (Dissociation Constant): The concentration of a ligand at which half of the receptor binding sites are occupied at equilibrium. A lower Kd signifies a stronger interaction between the ligand and the receptor.

-

IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of a biological process or the binding of a ligand by 50%. It is dependent on the experimental conditions.

The following table summarizes the binding affinities of tamoxifen and its primary active metabolites for ERα and ERβ, compiled from various in vitro studies.

Table 1: Comparative Binding Affinity of Tamoxifen and its Metabolites for ERα and ERβ

| Compound | Receptor | Binding Affinity Metric | Value (nM) | Reference(s) |

| Tamoxifen | ERα | Ki | ~10 - 30 | [2] |

| ERβ | Ki | Data not consistently reported | ||

| ERα | Kd | 4.8 | [3] | |

| ERα | IC50 | 25.2 (in U2932 cells) | [4] | |

| 4-Hydroxytamoxifen (4-OHT) | ERα | Ki | ~0.1 - 0.3 | [2] |

| ERβ | Ki | Similar to ERα | [5] | |

| ERα | Kd | 0.15 | [3] | |

| ERα | IC50 | 3.3 | [6] | |

| ERβ | IC50 | 20 | [7] | |

| Endoxifen | ERα | Ki | ~0.1 - 0.5 | [8] |

| ERβ | Ki | Similar to ERα | [3] | |

| ERα | IC50 | 7 | [8] | |

| ERβ | IC50 | 6.64 - 11.5 (in DLBCL cells) | [4] |

Note: The values presented are approximations compiled from multiple sources and can vary based on the specific experimental conditions, such as the assay type and cell line used.

Part 2: Experimental Protocols for Determining Binding Affinity

The quantitative data presented above are derived from various in vitro assays designed to measure ligand-receptor interactions. The following sections provide detailed methodologies for three commonly employed techniques.

Radioligand Binding Assay (Competitive)

This is a classic and widely used method to determine the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

Principle: A fixed concentration of a high-affinity radiolabeled ligand (e.g., [3H]-estradiol) is incubated with the estrogen receptor in the presence of varying concentrations of the unlabeled test compound (e.g., tamoxifen). The amount of radiolabeled ligand bound to the receptor is then measured, and the concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined.

Detailed Methodology:

-

Receptor Preparation:

-

Prepare cytosol from tissues or cells expressing the estrogen receptor (e.g., rat uterine cytosol or MCF-7 breast cancer cells).[9]

-

Homogenize the tissue or cells in an ice-cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[9]

-

Centrifuge the homogenate to pellet cellular debris, and then ultracentrifuge the supernatant to obtain the cytosolic fraction containing the soluble estrogen receptors.[9]

-

Determine the protein concentration of the cytosol using a standard protein assay.

-

-

Assay Setup:

-

In a series of tubes, add a fixed amount of the receptor preparation.

-

Add a fixed concentration of the radiolabeled ligand (e.g., [3H]-estradiol, typically at a concentration close to its Kd).

-

Add increasing concentrations of the unlabeled competitor (tamoxifen or its metabolites).

-

Include control tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of an unlabeled estrogen).

-

-

Incubation:

-

Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (typically 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound radioligand from the free radioligand. Common methods include:

-

Dextran-coated charcoal: The charcoal adsorbs the free radioligand, and the mixture is then centrifuged to pellet the charcoal.

-

Filter binding: The reaction mixture is rapidly filtered through a glass fiber filter that traps the receptor-ligand complexes.

-

-

-

Quantification:

-

Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Fluorescence Polarization (FP) Assay

This is a homogeneous assay that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand upon binding to a receptor.

Principle: A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger molecule, such as the estrogen receptor, its rotational motion is slowed, leading to an increase in fluorescence polarization. A test compound that competes with the tracer for binding to the receptor will cause a decrease in the observed fluorescence polarization.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a fluorescently labeled estrogen (e.g., fluorescein-labeled estradiol) as the tracer.

-

Prepare purified recombinant human ERα or ERβ.

-

Prepare a buffer solution suitable for the assay (e.g., phosphate-buffered saline with a small amount of surfactant to prevent non-specific binding).

-

-

Assay Setup:

-

In a microplate (typically black to minimize background fluorescence), add a fixed concentration of the estrogen receptor.

-

Add a fixed concentration of the fluorescent tracer.

-

Add increasing concentrations of the unlabeled competitor (tamoxifen or its metabolites).

-

Include controls for the free tracer (no receptor) and the bound tracer (tracer and receptor, no competitor).

-

-

Incubation:

-

Incubate the plate at room temperature for a period sufficient to reach equilibrium (e.g., 1-2 hours), protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization using a plate reader equipped with polarizing filters. The instrument excites the sample with plane-polarized light and measures the intensity of the emitted light parallel and perpendicular to the excitation plane.

-

-

Data Analysis:

-

The instrument software calculates the fluorescence polarization (P) or anisotropy (A) values.

-

Plot the polarization values against the log concentration of the competitor.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

The Ki value can be calculated from the IC50.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.

Principle: One of the interacting molecules (the ligand, e.g., the estrogen receptor) is immobilized on a sensor chip. The other molecule (the analyte, e.g., tamoxifen) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in resonance units, RU). The kinetics of the interaction (association and dissociation rates) can be determined from the shape of the sensorgram.

Detailed Methodology:

-

Sensor Chip Preparation:

-

Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the carboxymethylated dextran (B179266) surface of the chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

-

Ligand Immobilization:

-

Inject a solution of the purified estrogen receptor over the activated sensor surface. The primary amine groups on the receptor will form covalent bonds with the activated surface.

-

Deactivate any remaining active esters on the surface by injecting ethanolamine.

-

A reference flow cell is typically prepared by performing the activation and deactivation steps without immobilizing the receptor, to allow for subtraction of bulk refractive index changes.

-

-

Analyte Injection:

-

Inject a series of concentrations of the analyte (tamoxifen or its metabolites) in a suitable running buffer over both the ligand and reference flow cells.

-

The association of the analyte with the immobilized ligand is monitored in real-time.

-

After the injection, the running buffer is flowed over the surface, and the dissociation of the analyte is monitored.

-

-

Regeneration:

-

Inject a regeneration solution (e.g., a low pH buffer or a high salt solution) to remove the bound analyte from the ligand, preparing the surface for the next injection cycle.

-

-

Data Analysis:

-

The reference sensorgram is subtracted from the ligand sensorgram to obtain the specific binding response.

-

The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of the rate constants (Kd = kd / ka).

-

Part 3: Signaling Pathways and Mechanism of Action

Tamoxifen's classification as a SERM stems from its ability to exert either estrogen antagonist or agonist effects in a tissue-specific manner.[10] This dual activity is a consequence of the conformational changes it induces in ERα and ERβ upon binding, and the subsequent differential recruitment of co-regulatory proteins (co-activators and co-repressors).[11]

In breast tissue, where tamoxifen acts as an antagonist, its binding to ERα promotes a conformational change that favors the recruitment of co-repressors, such as N-CoR and SMRT.[5] These co-repressors, in turn, recruit histone deacetylases (HDACs), leading to chromatin condensation and repression of estrogen-responsive genes that drive cell proliferation.[12]

Conversely, in tissues like the endometrium, tamoxifen can act as a partial agonist.[13] This is thought to be mediated by the activation function 1 (AF-1) domain of ERα, which can recruit co-activators independently of the ligand-binding domain's conformation, leading to the transcription of certain genes.[4]

The role of ERβ in tamoxifen's action is still being elucidated, but it is known to have different transcriptional activities compared to ERα. The presence of ERβ can modulate the response to tamoxifen, and the formation of ERα/ERβ heterodimers adds another layer of complexity to the signaling outcomes.[14]

Mandatory Visualizations:

Caption: Tamoxifen's differential signaling through ERα.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The binding of tamoxifen and its active metabolites to estrogen receptors alpha and beta is a complex process that is fundamental to its therapeutic action. The significantly higher affinity of 4-hydroxytamoxifen and endoxifen underscores the importance of metabolic activation in the efficacy of tamoxifen. The choice of experimental methodology for determining binding affinity is critical, with each technique offering distinct advantages in terms of throughput, data richness, and label requirements.

The tissue-specific agonist and antagonist effects of tamoxifen are a direct result of the conformational changes induced upon binding to ERα and ERβ, leading to the differential recruitment of co-regulatory proteins and subsequent modulation of gene expression. A thorough understanding of these molecular interactions is paramount for the development of novel SERMs with improved efficacy and safety profiles, and for overcoming mechanisms of tamoxifen resistance in breast cancer. This guide provides a foundational resource for researchers and clinicians working towards these goals.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. benchchem.com [benchchem.com]

- 6. Identification of Tamoxifen-Induced Coregulator Interaction Surfaces within the Ligand-Binding Domain of Estrogen Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Estrogen receptor (ER) modulators each induce distinct conformational changes in ER α and ER β - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antagonistic and agonistic effects of tamoxifen: significance in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tamoxifen-induced ER-alpha-SRC-3 interaction in HER2 positive human breast cancer; a possible mechanism for ER isoform specific recurrence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Kinetic analysis of estrogen receptor/ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Screening of Novel Tamoxifen Analogues

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, screening, and mechanisms of action of novel tamoxifen (B1202) analogues. Tamoxifen, a selective estrogen receptor modulator (SERM), has been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. However, challenges such as drug resistance and adverse side effects have spurred the development of new analogues with improved therapeutic profiles. This document details the key synthetic strategies, screening methodologies, and the intricate signaling pathways involved, offering a valuable resource for researchers in the field of oncology and medicinal chemistry.

Synthesis of Novel Tamoxifen Analogues

The quest for improved tamoxifen analogues has led to the exploration of various synthetic strategies. The core structure of tamoxifen, a triphenylethylene (B188826) scaffold, allows for diverse chemical modifications. Two prominent methods for the synthesis of these analogues are the McMurry coupling reaction and three-component coupling reactions.

McMurry Coupling Reaction

The McMurry reaction is a powerful method for the reductive coupling of two ketone or aldehyde molecules to form an alkene, utilizing a low-valent titanium reagent. This reaction is particularly well-suited for the synthesis of sterically hindered tetrasubstituted alkenes like tamoxifen and its derivatives.

Experimental Protocol: McMurry Coupling for Triphenylethylene Synthesis

This protocol describes a general procedure for the synthesis of a triphenylethylene scaffold, the core of many tamoxifen analogues.

Materials:

-

Titanium (IV) tetrachloride (TiCl₄)

-

Lithium aluminum hydride (LiAlH₄) (1.0 M solution in ether) or Zinc powder (Zn)

-

Anhydrous Tetrahydrofuran (THF)

-

Substituted Benzophenone (B1666685) (Ketone 1)

-

Substituted Propiophenone or another suitable ketone (Ketone 2)

-

1,8-Bis(dimethylamino)naphthalene (Proton Sponge, optional)

-

Argon or Nitrogen gas

-

Standard glassware for air-sensitive reactions (Schlenk line, oven-dried flasks, etc.)

-

Celite

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Low-Valent Titanium Reagent:

-

Set up an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

-

In the flask, suspend zinc powder (4-6 equivalents) in anhydrous THF under an inert atmosphere.

-

Cool the suspension to 0°C and slowly add titanium tetrachloride (2 equivalents) via a syringe.

-

After the addition is complete, heat the mixture to reflux for 2-3 hours. The color of the solution should turn black, indicating the formation of the low-valent titanium species.

-

Alternatively, to a solution of titanium tetrachloride (9.2 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere, add a 1.0 M solution of LiAlH₄ in ether (4.6 mL) dropwise. Heat the resulting black solution at reflux for 20 minutes.[1]

-

-

Coupling Reaction:

-

In a separate flask, dissolve the substituted benzophenone (Ketone 1, 1 equivalent) and the second ketone (Ketone 2, 1-1.2 equivalents) in anhydrous THF. If a proton sponge is used, it is added at this stage.

-

Add the solution of the ketones dropwise to the refluxing solution of the low-valent titanium reagent over 1-2 hours.

-

Continue refluxing the reaction mixture for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and quench it by the slow, dropwise addition of water or aqueous potassium carbonate solution until the black color disappears.

-

Filter the mixture through a pad of Celite to remove the titanium salts. Wash the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product, a mixture of (E)- and (Z)-isomers, can be purified by flash column chromatography on silica (B1680970) gel to separate the isomers. The stereochemistry of the isomers can be determined by techniques such as 2D-NOESY NMR.

-

Three-Component Coupling Reactions

Palladium-catalyzed three-component coupling reactions offer a convergent and efficient route to tetrasubstituted olefins, providing a valuable alternative for the synthesis of tamoxifen analogues. This method typically involves the coupling of an aryl iodide, an internal alkyne, and an arylboronic acid.[2]

Experimental Protocol: Palladium-Catalyzed Three-Component Synthesis

This protocol outlines a general procedure for the synthesis of a tamoxifen-like core structure.

Materials:

-

Aryl iodide (e.g., 1-iodo-4-(2-(dimethylamino)ethoxy)benzene)

-

Internal alkyne (e.g., 1,2-diphenylacetylene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., DMF, Toluene, Dioxane)

-

Water

-

Standard glassware for cross-coupling reactions

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk tube, add the aryl iodide (1 equivalent), internal alkyne (1.2 equivalents), arylboronic acid (1.5 equivalents), palladium catalyst (e.g., 5 mol%), and base (2-3 equivalents).

-

Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

-

Add the degassed solvent and a small amount of water. The presence of water can often enhance the reaction rate and yield.[2]

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired tetrasubstituted olefin.

-

Synthesis of Key Analogues

1.3.1. 4-Hydroxytamoxifen (B85900) Analogues

4-Hydroxytamoxifen is a key active metabolite of tamoxifen with significantly higher affinity for the estrogen receptor. The synthesis of its analogues often involves the McMurry coupling of 4,4'-dihydroxybenzophenone (B132225) with various ketones.[3]

1.3.2. Analogues with Modified Side Chains

Modifications to the basic side chain of tamoxifen can influence the compound's antagonist/agonist activity, metabolic stability, and potential to overcome drug resistance. Syntheses of these analogues often involve the etherification of a triphenylethylene phenol (B47542) intermediate with a suitably functionalized alkyl halide.[4][5][6]

1.3.3. Carbonyl Analogues

The introduction of a carbonyl group into the tamoxifen structure can lead to compounds with enhanced binding affinity for estrogen receptors. These can be synthesized through esterification or amidation reactions of a precursor containing a carboxylic acid or acyl chloride functionality.[7]

Screening of Novel Tamoxifen Analogues

The evaluation of newly synthesized tamoxifen analogues involves a battery of in vitro and in vivo assays to determine their biological activity, selectivity, and potential as therapeutic agents.

In Vitro Screening

2.1.1. Estrogen Receptor Binding Assay

This competitive binding assay is crucial for determining the affinity of the novel compounds for the estrogen receptors (ERα and ERβ) relative to the natural ligand, 17β-estradiol.

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This protocol describes a common method using rat uterine cytosol as the source of estrogen receptors.[2]

Materials:

-

Rat uterine cytosol preparation

-

Radiolabeled estradiol (B170435) ([³H]-17β-estradiol)

-

Unlabeled 17β-estradiol (for standard curve)

-

Test compounds (novel tamoxifen analogues)

-

Assay buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer)

-

Hydroxylapatite (HAP) slurry or dextran-coated charcoal

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the unlabeled 17β-estradiol and the test compounds in the assay buffer.

-

Prepare a working solution of [³H]-17β-estradiol in the assay buffer.

-

-

Assay Incubation:

-

In microcentrifuge tubes, combine the rat uterine cytosol, the [³H]-17β-estradiol solution, and either the unlabeled 17β-estradiol (for the standard curve) or the test compound at various concentrations.

-

Include tubes for total binding (cytosol + [³H]-17β-estradiol) and non-specific binding (cytosol + [³H]-17β-estradiol + a high concentration of unlabeled 17β-estradiol).

-

Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Add cold HAP slurry or dextran-coated charcoal to each tube to adsorb the unbound ligand.

-

Incubate on ice for a short period (e.g., 15 minutes) with occasional vortexing.

-

Centrifuge the tubes to pellet the adsorbent.

-

-

Measurement of Radioactivity:

-

Carefully transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials.

-

Add scintillation cocktail, vortex, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol).

-

The relative binding affinity (RBA) can be calculated using the formula: RBA = (IC₅₀ of 17β-estradiol / IC₅₀ of test compound) x 100.

-

2.1.2. Cell Proliferation Assays (MTT/MTS)

These colorimetric assays are widely used to assess the cytotoxic and cytostatic effects of the novel compounds on cancer cell lines. The principle lies in the reduction of a tetrazolium salt (MTT or MTS) by metabolically active cells to form a colored formazan (B1609692) product.

Experimental Protocol: MTT Assay

This protocol provides a general procedure for determining the IC₅₀ value of a compound in an adherent cancer cell line (e.g., MCF-7).[8][9][10]

Materials:

-

Adherent breast cancer cell line (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-